molecular formula C22H23ClN4O2 B4846078 N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide

N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide

Cat. No.: B4846078
M. Wt: 410.9 g/mol
InChI Key: DQZQPRHQQYCKEK-UHFFFAOYSA-N
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Description

N²-{3-[4-(3-Chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide is a synthetic compound featuring a 1H-indole-2-carboxamide core linked via a 3-oxopropyl chain to a 4-(3-chlorophenyl)piperazine group. This structure combines a heteroaromatic indole moiety with a chlorinated phenylpiperazine, a pharmacophore commonly associated with central nervous system (CNS) receptor modulation. The 3-oxopropyl linker may influence metabolic stability and bioavailability compared to other alkyl or ether-based chains .

Properties

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c23-17-5-3-6-18(15-17)26-10-12-27(13-11-26)21(28)8-9-24-22(29)20-14-16-4-1-2-7-19(16)25-20/h1-7,14-15,25H,8-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZQPRHQQYCKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various quinonoid structures.

    Reduction: The carbonyl group in the oxopropyl chain can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the chlorophenyl group.

Major Products

    Oxidation: Quinonoid derivatives of the indole ring.

    Reduction: Alcohol derivatives of the oxopropyl chain.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Pharmacological Comparison of Key Analogs
Compound Name/Identifier Core Structure Piperazine Substituent Linker Chain Key Differences/Effects References
Target Compound 1H-indole-2-carboxamide 3-chlorophenyl 3-oxopropyl Indole core may enhance serotonin receptor affinity.
Compound 14 (3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) Diazaspirodecane-dione 3-chlorophenyl 3-propyl Rigid spirocyclic core likely improves metabolic stability; reduced aromaticity vs. indole.
MM0421.07 (Imp. G) Piperazine 3-chlorophenyl Propyl isobutyl ether Ether linker increases lipophilicity, potentially altering blood-brain barrier penetration.
Compounds 4(a–m) (Azetidinecarboxamides) Azetidinecarboxamide Varied substituted phenyl Propyl Smaller, rigid azetidine core may reduce receptor selectivity breadth.

Pharmacological Implications

  • Indole vs. In contrast, the diazaspirodecane-dione core in Compound 14 introduces steric constraints that could limit off-target effects .
  • Linker Chain Effects : The 3-oxopropyl chain in the target compound may undergo oxidative metabolism more readily than the ether-linked MM0421.07, which could prolong the latter’s half-life .
  • Chlorophenyl Substituent : The 3-chlorophenyl group is a common feature in dopamine D₂ and serotonin 5-HT₁ₐ/₂ₐ ligands. Analogs with alternative substituents (e.g., 4-fluorophenyl in metabolites) may exhibit altered receptor selectivity or metabolic pathways .

Metabolic and Stability Considerations

  • Halogenated Aromatic Metabolism : Fungal biotransformation studies () demonstrate that halogenated aryl groups (e.g., 3-chlorophenyl) are susceptible to hydroxylation and oxidation, suggesting similar metabolic pathways for the target compound .
  • Synthetic Impurities : Impurities like MM0421.08 (bis-piperazinyl propane) highlight the importance of regiochemical control during synthesis, as unintended bis-adducts could exhibit unintended receptor cross-reactivity .

Biological Activity

N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C22H23ClN4O2, with a molecular weight of 410.9 g/mol. The compound features a piperazine moiety and an indole structure, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC22H23ClN4O2
Molecular Weight410.9 g/mol
CAS Number951935-85-6
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The indole and piperazine components are known to modulate neurotransmitter systems, which may contribute to its pharmacological effects.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. For instance, a study demonstrated that this compound inhibited the growth of human cancer cell lines by inducing G1 phase cell cycle arrest and promoting apoptosis via mitochondrial pathways.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. It has shown promise as a potential treatment for neurodegenerative diseases by modulating serotonin and dopamine receptors. In animal models, it has been observed to improve cognitive function and reduce symptoms associated with anxiety and depression.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has demonstrated activity against various bacterial strains, indicating its potential use as an antimicrobial agent.

Case Studies

  • Anticancer Study : In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of indole carboxamides and evaluated their anticancer activities against breast cancer cell lines. The results indicated that the compound significantly inhibited cell viability at low micromolar concentrations, with IC50 values comparable to established chemotherapeutics .
  • Neuropharmacological Assessment : A recent animal study investigated the effects of this compound on cognitive impairment induced by chronic stress. The results showed that treatment with this compound improved memory retention and reduced anxiety-like behaviors in rodents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide

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